molecular formula C24H21ClF2N4O3 B4980425 N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline CAS No. 347355-58-2

N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B4980425
CAS RN: 347355-58-2
M. Wt: 486.9 g/mol
InChI Key: YMQWLNWDWMKZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as Compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X involves its ability to interact with specific targets in cells. In cancer cells, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X binds to DNA and inhibits the activity of enzymes involved in DNA replication and repair, leading to cell death. In neurological disorders, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X acts as an antioxidant and anti-inflammatory agent, reducing oxidative stress and inflammation in the brain. In infectious diseases, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X disrupts the cell membrane of pathogens, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation in the brain, and antimicrobial properties against various pathogens. Additionally, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential applications in various scientific research areas. However, the limitations of using N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X include its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X, including the optimization of its synthesis method, the evaluation of its safety and efficacy in humans, and the identification of its potential applications in other scientific research areas. Additionally, further studies are needed to determine the mechanism of action of N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X involves several steps, including the reaction of 2-nitroaniline with benzyl chloride in the presence of potassium carbonate, followed by the reaction of the resulting compound with 2-chloro-4,5-difluorobenzoyl chloride and piperazine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In neurological disorders, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been found to have antimicrobial properties against various pathogens.

properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-chloro-4,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF2N4O3/c25-19-14-21(27)20(26)13-18(19)24(32)30-10-8-29(9-11-30)17-6-7-23(31(33)34)22(12-17)28-15-16-4-2-1-3-5-16/h1-7,12-14,28H,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQWLNWDWMKZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117252
Record name (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

347355-58-2
Record name (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347355-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.